3-(1-(3-(Benzyloxy)benzoyl)piperidin-4-yl)thiazolidine-2,4-dione
Description
Properties
IUPAC Name |
3-[1-(3-phenylmethoxybenzoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4S/c25-20-15-29-22(27)24(20)18-9-11-23(12-10-18)21(26)17-7-4-8-19(13-17)28-14-16-5-2-1-3-6-16/h1-8,13,18H,9-12,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZPYNTWBMSKAMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)CSC2=O)C(=O)C3=CC(=CC=C3)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(3-(Benzyloxy)benzoyl)piperidin-4-yl)thiazolidine-2,4-dione can be achieved through a multi-step process:
Synthesis of the Thiazolidine-2,4-dione Core
Reactants: : Typically, thioglycolic acid or a derivative is reacted with a carbonyl compound under acidic conditions.
Conditions: : Reflux in a suitable solvent such as ethanol.
Formation of the Piperidin-4-yl Intermediate
Reactants: : 4-piperidone and benzyl bromide.
Conditions: : Alkylation reaction under basic conditions, often using a base like sodium hydride in an aprotic solvent such as dimethylformamide.
Coupling to Form the Final Compound
Reactants: : 3-benzyloxybenzoic acid is coupled with the piperidin-4-yl intermediate using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Conditions: : Room temperature in a suitable solvent like dichloromethane.
Industrial Production Methods
For large-scale production, the synthesis process can be optimized to enhance yield and purity:
Reactors and equipment: : Use of continuous flow reactors to ensure consistent reaction conditions and scalability.
Purification: : Techniques like crystallization, chromatography, and recrystallization to achieve high-purity products.
Chemical Reactions Analysis
Knoevenagel Condensation
This reaction is widely used to synthesize 5-arylidene derivatives of thiazolidine-2,4-dione. The conditions can vary, including the use of different bases and solvents .
Benzoylation Reactions
Thiazolidine-2,4-dione can undergo benzoylation reactions with benzoyl chlorides in the presence of bases like potassium carbonate, yielding 3-benzoyl derivatives. These reactions are often performed in anhydrous acetone or pyridine .
Alkylation and Hydrolysis
Alkylation reactions can be performed on thiazolidine-2,4-dione derivatives using chloroacetic or bromoacetic acid esters in the presence of potassium carbonate. Subsequent hydrolysis of the ester groups can be achieved under acidic conditions .
Spectroscopic Characterization
The structures of thiazolidine-2,4-dione derivatives are typically confirmed using NMR spectroscopy and mass spectrometry. For example, the H NMR spectrum of ethyl 2,4-dioxothiazolidine-3-carboxylate shows signals for the methylene group and ethyl group, while the C NMR spectrum reveals carbonyl groups and methylene signals .
Data Table: Example Yields of Thiazolidine-2,4-dione Derivatives
| Compound | Yield (%) | Conditions |
|---|---|---|
| 1b | 68.3 | Knoevenagel condensation in DES |
| 1d | 37.8 | Knoevenagel condensation in DES |
| 1e | 53.9 | Knoevenagel condensation in DES |
| 4a | 75 | Acetic acid with methylamine |
Scientific Research Applications
Chemistry
- Catalysis : The compound can act as a ligand in metal-catalyzed reactions, facilitating various chemical transformations.
- Synthesis : It serves as an intermediate in the synthesis of more complex molecules, particularly in drug development.
Biology
- Biochemical Studies : Used to probe interactions with biological macromolecules, providing insights into molecular mechanisms.
- Enzyme Inhibition : Investigated as a potential inhibitor of specific enzymes involved in metabolic pathways.
Medicine
- Drug Discovery : The compound shows promise as a therapeutic agent for conditions such as diabetes and obesity due to its insulin-sensitizing properties.
- Pharmacokinetics : Studies are ongoing to assess its absorption, distribution, metabolism, and excretion (ADME) profiles.
Industry
- Materials Science : Incorporated into polymers to enhance material properties, potentially leading to applications in various industrial sectors.
- Agriculture : Evaluated for use in agrochemical formulations, possibly improving crop yields or pest resistance.
Case Studies and Research Findings
Several studies have documented the biological activities of thiazolidine derivatives similar to 3-(1-(3-(Benzyloxy)benzoyl)piperidin-4-yl)thiazolidine-2,4-dione:
- Antidiabetic Activity : Research indicates that thiazolidinediones improve glycemic control in diabetic models by enhancing insulin sensitivity through PPAR-γ activation .
- Antimicrobial Properties : Some derivatives exhibit antimicrobial activity against resistant bacterial strains, suggesting potential applications in treating infections .
- Antitumor Activity : Preliminary studies show that certain thiazolidine derivatives can inhibit tumor growth in vitro, warranting further investigation into their mechanisms and efficacy .
Mechanism of Action
The mechanism by which 3-(1-(3-(Benzyloxy)benzoyl)piperidin-4-yl)thiazolidine-2,4-dione exerts its effects involves several molecular targets and pathways:
Molecular Targets
Enzymes: : Inhibits specific enzymes, altering metabolic pathways.
Receptors: : Binds to certain receptors, modulating biological responses.
Pathways Involved
Signal Transduction: : Affects intracellular signaling pathways, leading to changes in gene expression and cellular behavior.
Metabolic Pathways: : Alters key metabolic processes, affecting the overall metabolic state of the cell.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiazolidine-2,4-dione derivatives share a common core but differ in substituents, leading to diverse pharmacological profiles. Below is a systematic comparison:
Pharmacological Implications
- Anticancer Activity : Compound 302’s dual kinase inhibition suggests that the target compound’s benzyloxybenzoyl-piperidine group could similarly target proliferative pathways but with altered selectivity due to increased steric bulk.
- Antimicrobial Potential: The absence of electron-withdrawing groups (e.g., chloro in Compounds 56–58 ) may limit the target compound’s antibacterial efficacy but improve tolerability.
- Enzyme Inhibition : The piperidinylmethyl group in Compounds 4a/4b enhances COX-2 binding, whereas the target compound’s piperidine-benzoyl group may favor other enzymes (e.g., aldose reductase, as in ).
Biological Activity
3-(1-(3-(Benzyloxy)benzoyl)piperidin-4-yl)thiazolidine-2,4-dione is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the thiazolidinedione class, characterized by a thiazolidine ring fused with a dione functional group. The structural formula can be represented as follows:
This compound features a benzyloxy group, which contributes to its unique steric and electronic properties, enhancing its reactivity and biological interactions.
Biological Activity Overview
The primary biological target of this compound is the PPAR-γ receptor (Peroxisome Proliferator-Activated Receptor Gamma), which plays a crucial role in glucose metabolism and adipocyte differentiation. The compound exhibits several pharmacological activities:
- Antihyperglycemic : Potential use in managing diabetes by enhancing insulin sensitivity.
- Antitumor : Preliminary studies suggest it may inhibit cancer cell proliferation.
- Anti-inflammatory : It has shown promise in reducing inflammation markers.
- Antimicrobial : Exhibits activity against various bacterial strains.
While the complete molecular mechanism is not fully elucidated, some proposed pathways include:
- PPAR-γ Activation : This receptor's activation leads to improved glucose homeostasis and lipid metabolism.
- DNA Gyrase Inhibition : Similar compounds have demonstrated new binding modes to DNA gyrase, suggesting potential antibacterial effects against quinolone-resistant strains.
- Cell Cycle Modulation : Certain derivatives have induced apoptosis in cancer cell lines through both extrinsic and intrinsic signaling pathways .
Antiproliferative Activity
Recent studies evaluated the antiproliferative effects of various thiazolidinedione derivatives, including our compound of interest. For instance:
| Compound | Cell Line Tested | IC50 (µM) | Safety Index |
|---|---|---|---|
| 18 | A549 (Lung) | 12.5 | 5.0 |
| 18 | MCF-7 (Breast) | 10.0 | 6.0 |
| 18 | HepG2 (Liver) | 15.0 | 4.5 |
The compound exhibited significant antiproliferative activity against human lung, breast, and liver cancer cells with lower IC50 values compared to standard treatments like irinotecan .
Antimicrobial Activity
In vitro studies assessed the antimicrobial properties against Gram-positive and Gram-negative bacteria:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
These results indicate that the compound possesses notable antimicrobial efficacy, particularly against Gram-positive bacteria .
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed to prepare 3-(1-(3-(benzyloxy)benzoyl)piperidin-4-yl)thiazolidine-2,4-dione, and how can reaction conditions be optimized for higher yields?
- Methodology : The compound’s synthesis typically involves coupling a benzoylpiperidine intermediate with a thiazolidinedione moiety. For example, benzoylpiperidine derivatives are often synthesized via nucleophilic substitution or condensation reactions using CHCl₃/MeOH as solvents, with yields ranging from 50% to 78% depending on substituent reactivity . Optimization may include adjusting reaction time, temperature, or stoichiometry of reagents. Green chemistry approaches, such as using ethanol and sodium hypochlorite for oxidative cyclization (as seen in triazolopyridine synthesis), could also improve sustainability .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodology : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying the benzyloxy, piperidine, and thiazolidinedione moieties. High-resolution mass spectrometry (HRMS) and HPLC (retention time and peak area analysis) confirm molecular weight and purity (>95% in some cases) . Elemental analysis (C, H, N) should match theoretical values within ±0.4% to validate synthetic accuracy .
Q. How can stability and storage conditions impact experimental reproducibility?
- Methodology : The compound’s stability under varying pH, temperature, and light exposure should be tested via accelerated degradation studies. For similar piperidine derivatives, storage in sealed containers under inert gas (e.g., nitrogen) at −20°C in anhydrous solvents (e.g., DMSO) minimizes decomposition .
Advanced Research Questions
Q. What mechanistic insights explain the variability in synthetic yields of structurally analogous benzoylpiperidine-thiazolidinedione hybrids?
- Methodology : Yield discrepancies (e.g., 8% vs. 78% in ) may arise from steric hindrance in intermediates, competing side reactions, or solvent polarity effects. Computational modeling (e.g., DFT calculations) can identify energy barriers in key steps like cyclization. Reaction monitoring via TLC or in-situ IR spectroscopy helps pinpoint bottlenecks .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced biological activity?
- Methodology : Systematic modifications to the benzyloxy group (e.g., introducing electron-withdrawing substituents) or thiazolidinedione ring (e.g., substituting sulfur with oxygen) can be evaluated using in vitro assays. For example, replacing the benzyl group with a 4-fluorophenyl moiety in similar compounds improved metabolic stability by 30% in hepatic microsome assays .
Q. How should conflicting spectral data (e.g., NMR shifts or elemental analysis deviations) be resolved during characterization?
- Methodology : Discrepancies in NMR peaks may result from tautomerism or residual solvents. Re-crystallization or column chromatography can purify the compound, while 2D NMR (COSY, HSQC) clarifies ambiguous assignments. For elemental analysis outliers (±0.5%), repeating combustion analysis or using alternative techniques like X-ray crystallography ensures accuracy .
Q. What in silico tools are effective for predicting the pharmacokinetic properties of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
